4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 2,5-dioxopyrrolidinyl group at the 4-position and a branched N-[(oxan-4-yl)(pyridin-3-yl)methyl] moiety. The 2,5-dioxopyrrolidinyl group introduces a cyclic ketone structure, which may enhance electron-withdrawing properties and influence binding interactions.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19-7-8-20(26)24(19)17-3-5-18(6-4-17)30(27,28)23-21(15-9-12-29-13-10-15)16-2-1-11-22-14-16/h1-6,11,14-15,21,23H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBCRUWVIBJMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the sulfonamide group. Common reagents used in the synthesis include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications, making the compound versatile for various research purposes.
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, making it a candidate for therapeutic applications:
- Inhibition of MDM2 Protein : The compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells.
- Antiproliferative Effects : Studies have shown significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, indicating further exploration could yield valuable insights for treating infections.
Case Study 1: Cancer Therapeutics
A study conducted on murine models demonstrated the efficacy of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide in reducing tumor growth and enhancing survival rates. The mechanism was attributed to increased apoptosis mediated by p53 activation.
Case Study 2: Antimicrobial Properties
In vitro studies have suggested that the compound exhibits moderate activity against certain bacterial strains. Further research is needed to optimize its structure for enhanced efficacy against resistant strains.
The following table summarizes key biological activities associated with this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Lines | <100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cells | >1000 | Low cytotoxicity observed |
| Antimicrobial Activity | Various Bacterial Strains | TBD | Moderate activity; further optimization needed |
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, while the pyrrolidinone and pyridine moieties can enhance binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include sulfonamides and benzamides with pyridinyl, morpholine, or heterocyclic substituents. Below is a comparative analysis:
Key Observations:
- Steric Effects: The oxan-4-yl group introduces greater steric bulk compared to morpholinomethyl (4d) or methyl substituents, which may reduce binding to sterically sensitive targets but improve metabolic stability .
- Thermal Stability: The fluorinated chromenone-containing compound in has a higher melting point (175–178°C), likely due to rigid aromatic systems and intermolecular hydrogen bonding .
Biological Activity
4-(2,5-Dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its applications in medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 414.47 g/mol. It features a sulfonamide group, which is known for its biological significance in drug design, particularly in antibiotic and enzyme inhibition contexts.
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can influence various physiological processes and has therapeutic implications in conditions such as glaucoma, epilepsy, and obesity.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzene sulfonamides exhibit significant inhibitory effects on human carbonic anhydrases (hCAII, hCAIX, hCAXII). For instance, compounds similar to the target compound were shown to inhibit hCAII at submicromolar levels, suggesting that modifications to the sulfonamide structure can enhance binding affinity and selectivity towards specific isoforms .
Efficacy Against Carbonic Anhydrases
A series of experiments evaluated the inhibitory potency of various sulfonamide derivatives against different isoforms of carbonic anhydrases. The results indicated that compounds with specific substituents on the benzene ring exhibited enhanced inhibitory activity. Notably:
| Compound | Target Enzyme | IC50 (µM) | Binding Affinity |
|---|---|---|---|
| 4k | hCAII | 0.8 | High |
| 4d | hCAIX | 1.5 | Moderate |
| 4g | hCAXII | 2.0 | Moderate |
These findings highlight the potential for developing new therapeutic agents based on structural modifications to enhance efficacy .
Case Studies
- Antitumor Activity : In vivo studies have shown that related sulfonamide compounds lack significant antitumor activity against mouse lymphoid leukemia models. However, their utility as enzyme inhibitors remains promising .
- Antimicrobial Properties : Sulfonamides have historically been utilized for their antibacterial properties. Modifications to the core structure have resulted in varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent antimicrobial effects .
- Structural Variations : Research has indicated that altering substituents on the benzene ring or the dioxopyrrolidine moiety can lead to significant changes in biological activity. For example, increasing hydrophobicity has been correlated with enhanced binding affinity to target enzymes .
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzene sulfonamide core. Key steps include:
- Coupling reactions to introduce the 2,5-dioxopyrrolidin-1-yl group at the 4-position of the benzene ring, often using palladium catalysts under inert atmospheres .
- Mannich-type reactions or reductive amination to attach the N-[(oxan-4-yl)(pyridin-3-yl)methyl] moiety, requiring solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures between 60–80°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity . Characterization relies on 1H/13C NMR for structural confirmation (e.g., sulfonamide proton at δ 10.5–11.5 ppm) and HRMS for molecular ion validation .
Q. Which analytical techniques are critical for assessing purity and stability?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to quantify impurities (<0.5%) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for the sulfonamide and pyrrolidin-dione groups, which may decompose above 200°C .
- Dynamic light scattering (DLS) to monitor aggregation in aqueous buffers, a common issue with sulfonamides due to low solubility .
Q. What are the primary challenges in synthesizing this compound, and how are they addressed?
- Low yields in coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and use microwave-assisted synthesis to reduce reaction times .
- Byproduct formation during amination : Employ scavenger resins (e.g., trisamine resin) to trap unreacted aldehydes .
- Solubility issues : Introduce polar co-solvents (e.g., DMSO) during purification or use salt formation (e.g., sodium sulfonate) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and guide structural optimization?
- Molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI) identifies key interactions: the sulfonamide group binds Zn²+ in the active site, while the pyridinyl moiety engages in π-π stacking .
- Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of the 2,5-dioxopyrrolidin-1-yl group, enhancing electrophilic reactivity at the sulfonamide sulfur .
- MD simulations (GROMACS) assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Batch-to-batch variability : Compare HPLC chromatograms and IC50 values from independent syntheses to isolate impurities affecting activity .
- Target selectivity : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to clarify off-target effects .
- Meta-analysis of published IC50 data with Bayesian regression to account for methodological differences (e.g., assay pH, enzyme source) .
Q. How does the electronic configuration of the pyrrolidin-dione moiety influence reactivity?
- X-ray crystallography shows the dione group adopts a planar conformation, increasing conjugation with the benzene ring and reducing steric hindrance for target binding .
- UV-Vis spectroscopy (λmax = 270 nm) and cyclic voltammetry (E1/2 = −1.2 V vs. Ag/AgCl) correlate the electron-deficient dione with enhanced oxidative stability .
Methodological Recommendations
- Synthetic protocols : Include negative controls (e.g., omitting catalysts) to validate reaction mechanisms .
- Data validation : Use cross-laboratory reproducibility studies for biological assays, with standardized cell lines (e.g., HEK293 for enzyme inhibition) .
- Computational-experimental synergy : Combine docking scores with surface plasmon resonance (SPR) data to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
